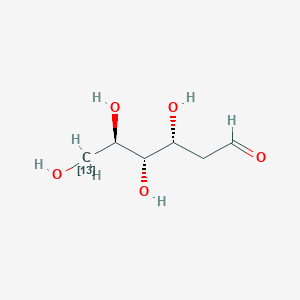
乙醛酸一水合物
描述
Glyoxylic acid monohydrate, also known as oxalic acid dihydrate, is an organic compound with the chemical formula C2H2O4·2H2O. It is a white crystalline solid at room temperature and is soluble in water. Glyoxylic acid monohydrate is composed of two molecules of glyoxylic acid and two molecules of water. Glyoxylic acid is a dicarboxylic acid and is a precursor to many other compounds, such as oxalic acid, glyoxylate, and formic acid. Glyoxylic acid monohydrate has a variety of uses in scientific research and is commonly used in laboratories for its various properties.
科学研究应用
医药合成
乙醛酸一水合物在多种药物的合成中起着重要作用。 它是生产β-内酰胺类抗生素(如甲氧西林、氧氟沙星和萘夫西林)的关键中间体 。这些抗生素对于治疗对其他抗生素耐药的细菌感染至关重要。 此外,乙醛酸还用于合成降压药(如阿替洛尔) ,这些药物对于控制高血压至关重要。
化妆品行业
在化妆品行业中,乙醛酸一水合物用于生产尿囊素 ,一种具有抗炎作用并促进伤口愈合和皮肤光滑的物质。尿囊素由于其角质溶解特性,是护肤品中常见的成分,有助于治疗皮肤状况。
香精香料生产
乙醛酸一水合物的重要衍生物是香草醛 ,是香草精的主要成分。香草醛由乙醛酸合成,广泛用于食品、饮料的调味和香精香料行业。
农业化学
乙醛酸一水合物通过生产草甘膦 ,一种广谱性除草剂和作物干燥剂。它是农业、城市和家庭应用中最广泛使用的除草剂。
分析化学
在分析化学中,乙醛酸一水合物用于霍普金斯-科尔反应 ,它是检测蛋白质中色氨酸的存在的测试方法。该应用对于蛋白质分析和研究具有重要意义。
有机合成
该化合物是各种有机合成反应中的试剂。 例如,它被用于合成亚磺酰基马来酸酯 ,它是一种有效的亲双烯体,用于对映选择性狄尔斯-阿尔德环加成反应,这是有机化学中的一种关键反应。
作用机制
Target of Action
Glyoxylic acid primarily targets enzymes such as Malate synthase G and Isocitrate lyase . These enzymes play crucial roles in the glyoxylate cycle and the tricarboxylic acid cycle, which are essential for energy production and growth in organisms .
Mode of Action
Glyoxylic acid interacts with its targets by participating in enzymatic reactions. For instance, it catalyzes the reversible formation of succinate and glyoxylate from isocitrate, a key step of the glyoxylate cycle . This cycle operates as an anaplerotic route for replenishing the tricarboxylic acid cycle during growth on fatty acid substrates .
Biochemical Pathways
Glyoxylic acid is involved in several biochemical pathways. It plays a significant role in the Glycine and Serine Metabolism and Alanine Metabolism . It also contributes to the glyoxylate cycle , which bypasses the decarboxylation steps of the citric acid cycle, allowing organisms to grow on acetate or fatty acids .
Pharmacokinetics
It’s known that the compound exists in solution at neutral ph as glyoxylate, the conjugate base of glyoxylic acid .
Result of Action
The action of glyoxylic acid leads to various molecular and cellular effects. For instance, it participates in the production of pharmaceuticals such as β-lactam antibiotics (methicillin, oxacillin, and nafcillin), anti-inflammatory agents (allantoin), and antihypertensive agents (atenolol) .
Action Environment
The action of glyoxylic acid can be influenced by environmental factors. For example, in the presence of water, the carbonyl group of glyoxylic acid rapidly converts to a geminal diol, described as the "monohydrate" . This conversion can affect the compound’s stability and efficacy.
安全和危害
未来方向
The global market of Glyoxylic acid is expected to reach 849.1 million dollars by the end of 2023 . The growth of the market is caused by increasing manufacture of allantoin, which is related to increasing demand for keratolytic (antimicrobial and antiparasitic) ingredients in skin care products, and vanillin, which is in demand in the food industry .
生化分析
Biochemical Properties
Glyoxylic acid monohydrate is involved in several biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it is a byproduct of the amidation process in the biosynthesis of several amidated peptides . The nature of these interactions is complex and depends on the specific biochemical context.
Cellular Effects
The effects of glyoxylic acid monohydrate on cells and cellular processes are diverse. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, glyoxylate molecules can be oxidized into oxalate, increasing its concentration and causing hyperoxaluria .
Molecular Mechanism
At the molecular level, glyoxylic acid monohydrate exerts its effects through various mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . The specific mechanism of action depends on the biochemical context and the specific biomolecules involved.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of glyoxylic acid monohydrate can change over time. Information on the product’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies . For example, the water molecule present in the monohydrate cannot be removed under reduced pressure or by treatment with dehydrating agents .
Metabolic Pathways
Glyoxylic acid monohydrate is involved in several metabolic pathways. It interacts with various enzymes and cofactors . For example, it is a byproduct of the amidation process in the biosynthesis of several amidated peptides .
Transport and Distribution
The transport and distribution of glyoxylic acid monohydrate within cells and tissues depend on various factors, including any transporters or binding proteins it interacts with
Subcellular Localization
The subcellular localization of glyoxylic acid monohydrate and its effects on activity or function are complex and depend on various factors. These could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles
属性
IUPAC Name |
oxaldehydic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2O3.H2O/c3-1-2(4)5;/h1H,(H,4,5);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOOYVEVEDVVKGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C(=O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30575892 | |
| Record name | Oxoacetic acid--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30575892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
92.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
563-96-2 | |
| Record name | Oxoacetic acid--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30575892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dihydroxyacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![N-(1,2,3,10-Tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)acetamide](/img/structure/B118152.png)

